Kadsulignan F

Description

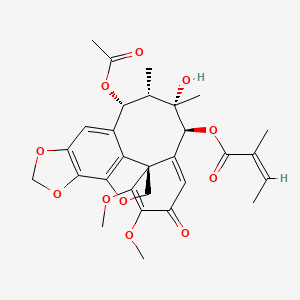

Kadsulignan F is a spirobenzofuranoid dibenzocyclooctadiene lignan isolated from the stems of Kadsura oblongifolia . Lignans are a class of secondary metabolites found in plants, known for their diverse biological activities. This compound, like other lignans, exhibits various pharmacological properties, making it a subject of interest in scientific research.

Properties

Molecular Formula |

C29H32O11 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C29H32O11/c1-8-13(2)27(32)40-25-17-10-18(31)22(34-6)26(35-7)29(17)11-36-24-20(29)16(9-19-23(24)38-12-37-19)21(39-15(4)30)14(3)28(25,5)33/h8-10,14,21,25,33H,11-12H2,1-7H3/b13-8-/t14-,21+,25-,28-,29-/m0/s1 |

InChI Key |

LXUHSPACKMGZQS-HOIDTGBZSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C2=CC(=O)C(=C([C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C(C1(C)O)C)OC(=O)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of Kadsulignan F involves the extraction and isolation from the plant Kadsura oblongifolia. The stems of the plant are typically dried and then extracted using solvents such as acetone or ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound. The structure of this compound is elucidated using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Kadsulignan F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular radical spirocyclisation, which mimics a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans . Common reagents used in these reactions include dichloroaluminum hydride and diethyl ether . The major products formed from these reactions are various lignan derivatives, which can be further studied for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Kadsulignan F involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Kadsulignan F is unique among lignans due to its spirobenzofuranoid structure. Similar compounds include Kadsulignan A, B, C, E, and G, which are also isolated from Kadsura species . These compounds share similar biological activities but differ in their chemical structures and specific pharmacological properties. For instance, Kadsulignan A and B have been studied for their anti-HIV activities, while Kadsulignan C exhibits anti-inflammatory effects .

Q & A

Q. What methodologies are employed to isolate and structurally characterize Kadsulignan F from plant sources?

this compound is typically isolated via methanol extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Structural elucidation relies on spectroscopic methods:

- HRESIMS for molecular formula determination.

- 1D/2D-NMR (HSQC, HMBC, COSY, NOESY) to assign stereochemistry and substituent positions.

- Circular Dichroism (CD) to confirm absolute configurations . For example, related dibenzocyclooctadiene lignans (e.g., Kadsulignan L and E) were isolated using similar protocols, with purity validated via NMR and HPLC (>95%) .

Q. What pharmacological activities have been reported for this compound and related lignans?

While direct data on this compound is limited, structurally similar lignans (e.g., Kadsulignan L, H, E) exhibit:

- Anti-inflammatory effects : Inhibition of NO production in LPS-activated RAW264.7 cells (IC50 range: 5.67–38.19 µM) via suppression of iNOS and pro-inflammatory cytokines .

- Hepatoprotective activity : Modulation of CYP enzymes (e.g., CYP2E1, CYP3A1) and apoptosis-related proteins (Bcl-2, Bax) in HepG2 cells .

- Anti-HIV potential : EC50 values in the micromolar range for related compounds (e.g., Kadsulignan M) in CEM-IW cells .

Q. How do researchers validate the purity and identity of this compound in experimental settings?

- Chromatographic purity : HPLC or UPLC with UV/ELSD detection, ensuring ≥95% purity.

- Spectroscopic confirmation : 1H/13C NMR for structural consistency with published data .

- Reference standards : Cross-referencing with authenticated samples or literature spectra (e.g., Liu et al., 1989) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR for dibenzocyclooctadiene lignans suggests:

- Substituent effects : Methoxy groups at C-6/C-9 enhance NO inhibition, while acetylated derivatives (e.g., Kadsulignan H) show reduced activity .

- Stereochemistry : Absolute configuration (R/S) at C-7 and C-8 critically impacts binding to molecular targets like YAP1 in hepatoprotection .

- In silico modeling : Docking studies with iNOS or CYP enzymes can predict modifications to improve potency .

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Discrepancies (e.g., IC50 variability in NO inhibition) may arise from:

- Cell model differences : RAW264.7 vs. BV-2 cells exhibit varying LPS response thresholds .

- Compound stability : Degradation during extraction or storage (validate via stability assays).

- Purity thresholds : Impurities >5% can skew bioactivity; always report purity metrics .

Q. What experimental designs are critical for translating in vitro findings on this compound to in vivo models?

- Dose optimization : Use pharmacokinetic studies (e.g., Cmax, AUC) to determine effective doses.

- Animal models : Select disease-specific models (e.g., CCl4-induced liver injury for hepatoprotection).

- Biomarker validation : Measure ALT/AST levels for liver protection or TNF-α/IL-6 for anti-inflammatory activity .

Q. What mechanisms underlie this compound's interaction with cytochrome P450 (CYP) enzymes?

Related lignans (e.g., Kadsulignan L) downregulate CYP2E1 and CYP3A1 in HepG2 cells, reducing oxidative stress via Nrf2/ARE pathway activation. Experimental validation includes:

- Enzyme activity assays : Microsomal CYP inhibition using probe substrates.

- qRT-PCR/Western blot : Quantify mRNA/protein expression changes .

Q. How can synergistic effects between this compound and other lignans be systematically evaluated?

Use combinatorial screening (e.g., Chou-Talalay method) to calculate Combination Index (CI) values:

- In vitro : Co-treatment with lignans (e.g., Schisandrin C) in HepG2 or RAW264.7 cells.

- Transcriptomics : RNA-seq to identify synergistic pathways (e.g., NF-κB suppression) .

Methodological Resources

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

- LC-MS/MS : Selected reaction monitoring (SRM) for high sensitivity.

- Quantitative NMR (qNMR) : Deuterated solvents and internal standards (e.g., TMSP) .

Q. How should researchers document experimental protocols for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Methods : Include extraction solvents, chromatographic gradients, and instrument parameters.

- Supporting Information : Upload raw NMR/MS data to repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.